molecular formula C6H13NO2 B1606412 Isopropyl dimethylcarbamate CAS No. 38580-89-1

Isopropyl dimethylcarbamate

Cat. No.: B1606412
CAS No.: 38580-89-1
M. Wt: 131.17 g/mol
InChI Key: XFWJFSJDRURPLE-UHFFFAOYSA-N
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Description

Isopropyl dimethylcarbamate is an organic compound with the molecular formula C6H13NO2. It belongs to the class of carbamates, which are esters of carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

Isopropyl dimethylcarbamate is a type of carbamate compound . Carbamates are known to have a wide range of targets, depending on their specific structure and functional groups.

Mode of Action

Carbamates in general are known to interact with their targets by forming a carbamate ester . This interaction can lead to various changes in the target, depending on the specific nature of the target and the carbamate.

Biochemical Pathways

Carbamates can affect a wide range of biochemical pathways, depending on their specific targets .

Pharmacokinetics

Understanding the pharmacokinetics of a compound is crucial for determining its bioavailability and potential therapeutic effects .

Result of Action

Carbamates can have a wide range of effects, depending on their specific targets and mode of action .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other chemicals, temperature, pH, and other conditions . .

Biochemical Analysis

Biochemical Properties

Isopropyl dimethylcarbamate plays a significant role in biochemical reactions, particularly as an inhibitor of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This interaction is crucial in its function as a pesticide, as it disrupts the nervous system of pests, leading to their death .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce oxidative stress in cells, leading to the activation of stress response pathways . Additionally, this compound can affect gene expression by modulating the activity of transcription factors involved in stress response and detoxification . These cellular effects contribute to its toxicity and efficacy as a pesticide.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with acetylcholinesterase. It binds to the active site of the enzyme, preventing the breakdown of acetylcholine . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of the postsynaptic neuron. The prolonged stimulation can cause paralysis and death in pests. Additionally, this compound may interact with other biomolecules, such as proteins involved in oxidative stress response, further contributing to its toxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors influencing its efficacy and toxicity. Studies have shown that this compound can degrade over time, leading to a decrease in its inhibitory activity . Additionally, long-term exposure to this compound can result in adaptive responses in cells, such as upregulation of detoxification enzymes and stress response pathways . These temporal effects are important considerations in the use of this compound in laboratory experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can cause mild symptoms such as increased salivation and muscle twitching . At higher doses, it can lead to severe toxicity, including convulsions, respiratory distress, and death . The threshold effects observed in these studies highlight the importance of careful dosage control when using this compound in animal experiments. Additionally, chronic exposure to high doses can result in long-term adverse effects, such as neurotoxicity and organ damage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The metabolism of this compound can lead to the formation of reactive intermediates, which can cause oxidative stress and damage to cellular components . Additionally, the compound can affect metabolic flux by altering the activity of key enzymes involved in detoxification and stress response . Understanding these metabolic pathways is crucial for assessing the safety and efficacy of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria . The localization of this compound in these organelles can influence its activity and toxicity. For example, its accumulation in the mitochondria can lead to mitochondrial dysfunction and oxidative stress . Understanding the transport and distribution of this compound is essential for predicting its effects on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may be directed to the endoplasmic reticulum by specific signal sequences, where it can interact with proteins involved in detoxification and stress response . Additionally, its localization in the mitochondria can affect mitochondrial function and contribute to its toxic effects . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropyl dimethylcarbamate can be synthesized through the reaction of isopropylamine with dimethyl carbonate. This reaction typically occurs under mild conditions and does not require the use of hazardous reagents like phosgene . The reaction can be represented as follows:

Isopropylamine+Dimethyl carbonateIsopropyl dimethylcarbamate+Methanol\text{Isopropylamine} + \text{Dimethyl carbonate} \rightarrow \text{this compound} + \text{Methanol} Isopropylamine+Dimethyl carbonate→Isopropyl dimethylcarbamate+Methanol

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of continuous flow systems to ensure efficient and safe production. These systems allow for better control over reaction conditions and minimize the risk associated with handling hazardous chemicals .

Chemical Reactions Analysis

Types of Reactions

Isopropyl dimethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isopropyl dimethylcarbamate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Methyl carbamate
  • Ethyl carbamate
  • Butyl carbamate

Uniqueness

Isopropyl dimethylcarbamate is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to other carbamates, it has a higher boiling point and greater stability under various conditions .

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique properties and reactivity make it a valuable reagent in scientific research and industrial processes.

Properties

IUPAC Name

propan-2-yl N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-5(2)9-6(8)7(3)4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWJFSJDRURPLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00191902
Record name Isopropyl dimethylcarbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38580-89-1
Record name 1-Methylethyl N,N-dimethylcarbamate
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Record name Isopropyl dimethylcarbamate
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Record name 38580-89-1
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Record name Isopropyl dimethylcarbamate
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Record name Isopropyl dimethylcarbamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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